(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid
Brand Name: Vulcanchem
CAS No.: 856412-24-3
VCID: VC8140775
InChI: InChI=1S/C23H25NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h3,6-13,20-21H,1,4-5,14-15H2,2H3,(H,25,26)/t21-/m0/s1
SMILES: CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H25NO4
Molecular Weight: 379.4 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid

CAS No.: 856412-24-3

Cat. No.: VC8140775

Molecular Formula: C23H25NO4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hept-6-enoic acid - 856412-24-3

Specification

CAS No. 856412-24-3
Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hept-6-enoic acid
Standard InChI InChI=1S/C23H25NO4/c1-3-4-5-14-21(22(25)26)24(2)23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h3,6-13,20-21H,1,4-5,14-15H2,2H3,(H,25,26)/t21-/m0/s1
Standard InChI Key KACAXURIGBESGB-NRFANRHFSA-N
Isomeric SMILES CN([C@@H](CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CN(C(CCCC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₃H₂₅NO₄ and a molar mass of 379.4 g/mol . Its IUPAC name reflects key structural components:

  • An Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] at the N-terminus.

  • A methylamino group (methyl-substituted amine) at the second carbon.

  • A hept-6-enoic acid backbone with a seven-carbon chain featuring a double bond at position 6 and a terminal carboxylic acid .

The S-configuration at the second carbon introduces chirality, critical for interactions in biological systems .

Spectral and Stereochemical Data

  • InChI Key: KACAXURIGBESGB-NRFANRHFSA-N .

  • SMILES: C=CCCC[C@@H](N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C)C(=O)O .

  • 3D Conformation: The Fmoc group adopts a planar structure due to aromatic stacking, while the hept-6-enoic acid chain exhibits flexibility, enabling conformational adaptability in peptide synthesis .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via solid-phase peptide synthesis (SPPS) methodologies:

  • Fmoc Protection: The amine group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions .

  • Methylation: A methyl group is introduced via reductive amination or alkylation .

  • Chain Elongation: The hept-6-enoic acid backbone is constructed using Wittig or Horner-Wadsworth-Emmons olefination to install the double bond .

Reactivity Profile

  • Deprotection: The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), a hallmark of SPPS .

  • Peptide Coupling: The carboxylic acid reacts with amines via carbodiimide-mediated activation (e.g., DCC, EDC) .

  • Olefin Functionalization: The double bond enables ring-closing metathesis (RCM) for peptide stapling, enhancing α-helix stability .

Applications in Research and Industry

Peptide Synthesis

As a protected amino acid derivative, it enables precise incorporation of non-natural residues into peptides. Key applications include:

  • Stapled Peptides: The double bond facilitates RCM with Grubbs catalyst, stabilizing helical conformations for improved protease resistance and cellular uptake .

  • Targeted Drug Delivery: Functionalization with targeting moieties (e.g., antibodies) enhances specificity in cancer therapeutics .

Material Science

Incorporated into biocompatible polymers, the compound improves material properties for medical devices, leveraging its hydrophobic Fmoc group for self-assembly .

Physical and Chemical Properties

PropertyValueSource
Melting Point<30°C (pale yellow viscous liquid)
Boiling Point591.7±45.0°C (predicted)
Density1.185 g/cm³
pKa3.91±0.41 (carboxylic acid)
SolubilitySoluble in DMF, DMSO; insoluble in water

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